2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Overview
Description
2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride is an organic compound with a complex structure, often used as an intermediate in the synthesis of various pharmaceuticals and chemical products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride typically involves the reaction of 2-(4-fluorophenoxy)acetic acid with benzylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylmethylamino)ethyl acetoacetate
- 2-(Methyl(phenylmethyl)amino)ethyl 3-oxobutanoate
- Acetoacetic acid N-benzyl-N-methyl-2-aminoethyl ester
Uniqueness
2-[Benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable molecule in drug design and development.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c1-20(13-15-5-3-2-4-6-15)11-12-22-18(21)14-23-17-9-7-16(19)8-10-17;/h2-10H,11-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKKYZEAZPFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)F)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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